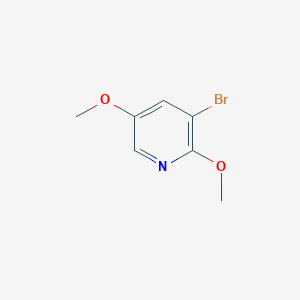

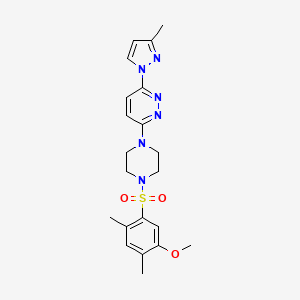

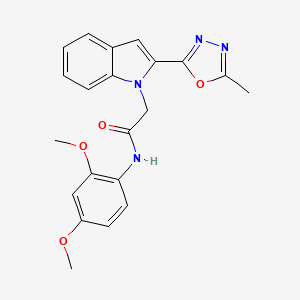

![molecular formula C12H17NOS B2653494 N-[1-(噻吩-2-基)丙-2-基]环丁烷甲酰胺 CAS No. 1210360-66-9](/img/structure/B2653494.png)

N-[1-(噻吩-2-基)丙-2-基]环丁烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MPA is a molecule that consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .

Synthesis Analysis

There is a four-step synthesis of methiopropamine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis

The molecular structure of MPA is C8H13NS with a molar mass of 155.26 g·mol −1 .Chemical Reactions Analysis

MPA is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides. These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one which can be seen as a phenylacetone derivative .Physical And Chemical Properties Analysis

The chemical formula of MPA is C8H13NS and it has a molar mass of 155.26 g·mol −1 .科学研究应用

合成与化学表征

涉及 N-[1-(噻吩-2-基)丙-2-基]环丁烷甲酰胺衍生物的一个关键研究领域集中在它们的合成和化学表征上。研究探索了相关化合物的各种合成途径和化学性质,为理解它们在科学研究中的潜在应用提供了基础。例如,通过机械化学等方法合成和表征新化合物突出了创造具有药学意义的分子(包括抗糖尿病药物)的创新方法 (Tan, Štrukil, Mottillo, & Friščić, 2014)。此外,探索 1-取代环丁烯的开环复分解聚合 (ROMP) 反应为聚合物合成开辟了新途径,展示了该化合物材料科学应用中的多功能性 (Song, Lee, Parker, & Sampson, 2010)。

生物学和药理学探索

研究还深入探讨了与 N-[1-(噻吩-2-基)丙-2-基]环丁烷甲酰胺在结构上相关的化合物的生物学和药理学潜力。对与生物靶标(例如脂肪量和肥胖相关蛋白 (FTO))相互作用的研究揭示了该化合物在治疗应用中的潜力。例如,识别 FTO 上新型小分子结合位点的研究表明了开发选择性抑制剂的机会,突显了肥胖或肥胖相关疾病治疗的途径 (He et al., 2015)。

材料科学和聚合物研究

该化合物的相关性延伸到材料科学,特别是在聚合物和树状聚合物的合成中。对环丁烯衍生物(包括甲酰胺)的开环复分解聚合 (ROMP) 的研究提供了对创造新型聚合物的见解,这些聚合物具有从生物医学到工业用途的潜在应用 (Song, Lee, Parker, & Sampson, 2010)。这一研究领域展示了该化合物的多功能性以及在新型材料中创新的潜力。

作用机制

MPA functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine. It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .

安全和危害

属性

IUPAC Name |

N-(1-thiophen-2-ylpropan-2-yl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-9(8-11-6-3-7-15-11)13-12(14)10-4-2-5-10/h3,6-7,9-10H,2,4-5,8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHLGVIVFJEGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

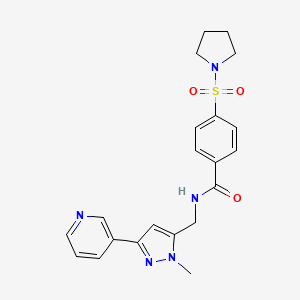

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2653412.png)

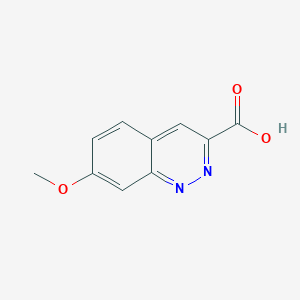

![[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile](/img/structure/B2653416.png)